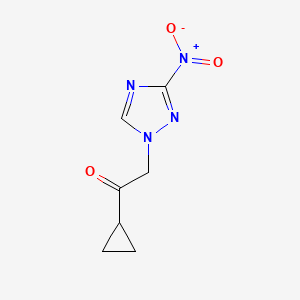

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-cyclopropyl-2-(3-nitro-1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c12-6(5-1-2-5)3-10-4-8-7(9-10)11(13)14/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVPFBZYFYUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN2C=NC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution

The cyclopropyl group and triazole ring participate in nucleophilic substitution reactions. For example:

Reduction Reactions

The nitro group (–NO₂) undergoes reduction to an amine (–NH₂) under catalytic hydrogenation (H₂/Pd-C) or via Fe/HCl, altering bioactivity and enabling further derivatization.

Electrophilic Aromatic Substitution

The electron-deficient triazole ring directs electrophiles to meta positions relative to the nitro group. Key reactions include:

-

Nitration/Sulfonation : Limited by the pre-existing nitro group, but halogenation (e.g., Cl₂/FeCl₃) introduces halogens at C-5 of the triazole ring.

-

Cross-Coupling : Pd-catalyzed couplings (e.g., Heck, Sonogashira) with alkenes or alkynes are feasible but require optimized conditions .

Cyclopropane Reactivity

The cyclopropyl ring undergoes strain-driven reactions:

-

Ring-Opening : Acidic conditions (H₂SO₄) or transition metals (Rh₂(OAc)₄) cleave the cyclopropane to form diols or conjugated dienes.

-

Radical Additions : Reacts with bromine (Br₂) under light to form 1,3-dibromopropane derivatives.

Ketone Reactivity

The ethanone carbonyl participates in:

-

Nucleophilic Additions : Grignard reagents (RMgX) yield tertiary alcohols.

-

Condensations : Forms hydrazones with hydrazine (NH₂NH₂) or semicarbazides.

Catalytic and Mechanistic Insights

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.

-

Photolysis : UV light (254 nm) induces nitro group rearrangement, forming isomeric oxadiazoles.

Biological Interactions

While not a direct chemical reaction, the triazole moiety inhibits enzymes like carbonic anhydrase-II via hydrogen bonding with active-site residues (e.g., Thr199, Glu106) . Molecular docking studies suggest competitive inhibition with a binding affinity of −7.2 kcal/mol .

Outlook and Challenges

Further research is needed to explore:

-

Asymmetric catalysis for stereoselective modifications.

-

Green chemistry approaches (e.g., aqueous-phase reactions, recyclable catalysts).

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the 3-nitrotriazole moiety exhibit a range of biological activities:

Antimicrobial Activity :

Studies have shown that derivatives of triazole compounds can possess significant antibacterial properties. For example, related compounds have demonstrated effectiveness against ESKAPE pathogens, which are a group of bacteria known for their antibiotic resistance .

Anticancer Properties :

Triazole derivatives have also been investigated for their potential anticancer effects. Some studies suggest that modifications to the triazole ring can enhance selectivity and potency against various cancer cell lines .

Insecticidal and Herbicidal Applications :

The presence of triazole rings in agrochemicals has been linked to herbicidal and insecticidal activities. Research has indicated that certain triazole derivatives can effectively inhibit plant pathogens and pests .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various 3-nitrotriazole derivatives revealed that certain modifications to the structure significantly increased antibacterial potency. The compound's ability to inhibit bacterial growth was tested against several strains, demonstrating promising results .

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the anticancer potential of triazole derivatives in vitro. The study highlighted that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The chlorocyclopropyl analog achieves near-quantitative yields (98.4%) under optimized nucleophilic substitution conditions , while pyrimidine derivatives (e.g., compound 1n) show moderate yields (47%) due to multi-step routes .

- Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents like morpholine . The absence of a nitro group in the chlorocyclopropyl analog reduces electron-withdrawing effects but simplifies synthesis.

Physicochemical Properties

Key Observations :

- Melting Points : Pyrimidine derivatives (e.g., compound 1n) exhibit higher melting points (193–195°C), likely due to crystalline packing from aromatic rings .

- Density and Boiling Points : The morpholine derivative has a high predicted density (1.59 g/cm³) and boiling point (537.3°C), attributed to its rigid heterocycle and nitro group .

Biological Activity

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).

Structural Overview

The molecular formula of this compound is CHNO, with a molecular weight of approximately 196.16 g/mol. The compound features a cyclopropyl group and a 3-nitro-1H-1,2,4-triazole moiety , which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 340968-89-0 |

Antimicrobial Properties

The 3-nitro-1H-1,2,4-triazole moiety is well-documented for its antifungal and antibacterial properties. Studies indicate that compounds containing this moiety can inhibit specific enzymes involved in pathogen metabolism, offering therapeutic effects against various infections.

This compound has shown promising activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against several strains of bacteria known for antibiotic resistance, including those within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

In Vitro Evaluations

Research has highlighted the compound's ability to inhibit bacterial growth effectively. For example:

- Study A : Evaluated the compound against ESKAPE pathogens and reported significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) |

|---|---|

| Enterococcus faecium | 8 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 32 |

| Acinetobacter baumannii | 64 |

Structure–Activity Relationship (SAR)

The SAR studies suggest that the presence of the triazole ring is crucial for the biological activity of derivatives. Modifications to the cyclopropyl group or the nitro substituent can significantly alter potency. The findings indicate that optimizing these structural elements can enhance antibacterial efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves nucleophilic substitution reactions where cyclopropyl-containing precursors react with triazole derivatives under controlled conditions to yield high-purity products .

Q & A

Q. What are the key synthetic strategies for synthesizing 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a cyclopropane-containing electrophile (e.g., 2-chloro-1-cyclopropylethanone) and a nitro-substituted triazole derivative. Key steps include:

- Reagent Optimization : Use of phase-transfer catalysts (e.g., PEG-1000) to enhance reactivity of poorly soluble triazoles in organic-aqueous biphasic systems .

- Solvent Selection : Mixed solvents like THF/water improve solubility and reaction efficiency .

- Base Choice : Potassium carbonate (K₂CO₃) effectively neutralizes HCl byproducts, driving the reaction forward .

- Reaction Conditions : Optimal parameters include 65°C for 5 hours, yielding ~93% after recrystallization .

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 65°C | |

| Reaction Time | 5 hours | |

| Catalyst (PEG-1000) | 5% molar ratio | |

| Base (K₂CO₃) | 1.3 equivalents |

Q. How can the purity of the compound be enhanced post-synthesis?

Methodological Answer: Purification via nitrate salt formation is effective:

- Salt-Forming Agent : Concentrated HNO₃ (65–68%) ensures high-yield salt precipitation .

- Solvent Pairing : Use CCl₄ for salt formation (high solubility of precursor, low solubility of nitrate salt) and ethyl acetate for dissociation .

- Recrystallization : Ethyl acetate or CCl₄ recovers >99% purity by removing polar impurities .

Critical Note : The nitro group’s electron-withdrawing nature may alter solubility; solvent ratios should be empirically adjusted.

Advanced Research Questions

Q. How do reaction parameters influence the yield of N-alkylation in synthesis?

Methodological Answer: A single-factor and orthogonal experimental design identifies critical parameters:

- Temperature : Higher temperatures (65–70°C) accelerate kinetics but risk side reactions (e.g., triazole ring decomposition) .

- Catalyst Loading : PEG-1000 at 5% molar ratio maximizes phase transfer, but excess catalyst complicates purification .

- Reagent Stoichiometry : A 1:1.2 molar ratio of cyclopropane electrophile to triazole minimizes unreacted starting material .

Data Contradiction Analysis : Lower yields at temperatures >70°C suggest thermal instability of the nitro-triazole moiety. Confirm via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Q. How can spectral data contradictions (e.g., NMR/IR) be resolved during characterization?

Methodological Answer:

Q. Table 2: Key Spectral Signatures

| Functional Group | Technique | Signature | Reference |

|---|---|---|---|

| Cyclopropane | ¹H NMR | δ 1.2–1.8 ppm (multiplet) | |

| Nitro (NO₂) | IR | 1520 cm⁻¹, 1350 cm⁻¹ | |

| Triazole C=N | ¹³C NMR | δ 145–155 ppm |

Q. What solvent systems are optimal for balancing reactivity and purification?

Methodological Answer:

- Synthesis Phase : THF/water mixtures enhance triazole solubility while stabilizing SN2 transition states .

- Purification Phase : CCl₄ selectively precipitates nitrate salts, while ethyl acetate dissociates salts without dissolving impurities .

- Contradiction Alert : Nitro groups increase polarity, potentially requiring adjusted solvent ratios (e.g., higher CCl₄ content) compared to non-nitro analogs.

Q. How does the nitro group impact the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : Nitro compounds often photodegrade; use amber vials and inert atmospheres (N₂/Ar) for long-term storage .

- Thermal Analysis : Perform TGA to identify decomposition thresholds (likely >150°C for nitro-triazoles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.